1,3,6,8-Tetranitropyrene 1,3,6,8-Tetranitropyrene
Brand Name: Vulcanchem
CAS No.: 28767-61-5
VCID: VC3759181
InChI: InChI=1S/C16H6N4O8/c21-17(22)11-5-13(19(25)26)9-3-4-10-14(20(27)28)6-12(18(23)24)8-2-1-7(11)15(9)16(8)10/h1-6H
SMILES: C1=CC2=C3C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC4=C(C=C(C1=C43)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C16H6N4O8
Molecular Weight: 382.24 g/mol

1,3,6,8-Tetranitropyrene

CAS No.: 28767-61-5

Cat. No.: VC3759181

Molecular Formula: C16H6N4O8

Molecular Weight: 382.24 g/mol

* For research use only. Not for human or veterinary use.

1,3,6,8-Tetranitropyrene - 28767-61-5

Specification

CAS No. 28767-61-5
Molecular Formula C16H6N4O8
Molecular Weight 382.24 g/mol
IUPAC Name 1,3,6,8-tetranitropyrene
Standard InChI InChI=1S/C16H6N4O8/c21-17(22)11-5-13(19(25)26)9-3-4-10-14(20(27)28)6-12(18(23)24)8-2-1-7(11)15(9)16(8)10/h1-6H
Standard InChI Key KSYXGBHNJOKVIK-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC4=C(C=C(C1=C43)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC2=C3C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC4=C(C=C(C1=C43)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical and Physical Properties

Basic Identification and Structure

1,3,6,8-Tetranitropyrene is a nitro-substituted derivative of pyrene, containing four nitro groups at positions 1, 3, 6, and 8 of the pyrene skeleton. The compound is formally identified by the following parameters:

  • CAS Registry Number: 28767-61-5

  • Molecular Formula: C16H6N4O8

  • Molecular Weight: 382.24 g/mol

  • SMILES Notation: C1=CC2=C3C(=C(C=C2N+[O-])N+[O-])C=CC4=C(C=C(C1=C43)N+[O-])N+[O-]

  • InChI: InChI=1S/C16H6N4O8/c21-17(22)11-5-13(19(25)26)9-3-4-10-14(20(27)28)6-12(18(23)24)8-2-1-7(11)15(9)16(8)10/h1-6H

  • InChIKey: KSYXGBHNJOKVIK-UHFFFAOYSA-N

The structure consists of a pyrene core with four nitro groups (-NO2) attached at specific positions, creating a highly electron-deficient aromatic system with specific electronic and physical properties.

Physical Properties

The physical properties of 1,3,6,8-tetranitropyrene distinguish it from the parent pyrene compound and reflect the significant influence of the nitro substituents:

PropertyValueSource
Physical StateSolid (at standard conditions)Inferred
Density1.825 g/cm³ (reported)
1.4541 g/cm³ (rough estimate)
Boiling Point603.8°C at 760 mmHg (reported)
509.44°C (rough estimate)
Flash Point302.8°C
Refractive Index1.6300 (estimate)

The discrepancies between reported and estimated values for density and boiling point suggest some uncertainty in the precise measurement of these properties, which is common for compounds that are challenging to handle or that have limited commercial availability.

Synthesis and Preparation Methods

Synthetic Approaches

While the search results don't provide complete details for the specific synthesis of 1,3,6,8-tetranitropyrene, information about related compounds suggests likely approaches. The synthesis typically involves nitration of the parent pyrene compound under controlled conditions.

Historical literature reference indicates that 1,3,6,8-tetranitropyrene "was prepared as described in the literature" according to H. Vollmann, H. Becker, M. Corell, and H. Streeck (1937) . This suggests established synthetic routes dating back to the 1930s.

The preparation would likely involve:

  • Starting with pure pyrene

  • Performing controlled nitration using nitric acid with sulfuric acid as a catalyst

  • Optimizing reaction conditions to achieve the specific 1,3,6,8-substitution pattern

  • Purification steps to isolate the tetranitro derivative from other nitrated products

Complex Formation

1,3,6,8-Tetranitropyrene has been documented to form complexes with various hydrocarbons and aromatic compounds. The experimental procedure described in the literature involves:

"Approximately 0.1 g tetranitropyrene was dissolved in the minimum of boiling xylene (occasionally acetic acid was used) and the volume increased by one-fourth to prevent crystallization. The hydrocarbon was added and the solution decanted from any impurities. The complexes slowly separated on cooling and were collected before crystallization of tetranitropyrene occurred."

This complex-forming ability is attributed to the electron-accepting properties of 1,3,6,8-tetranitropyrene, which can interact with electron-donating hydrocarbons. The stability and solubility of these complexes depend on the electron-donating properties of the partner molecule. For example, complexes with amines (like benzidine) form more readily and are more stable than those with polycyclic hydrocarbons (like naphthalene) . The ionic character of these complexes influences their solubility in organic solvents.

Biological and Toxicological Properties

Mutagenic Activity

1,3,6,8-Tetranitropyrene exhibits significant mutagenic activity in bacterial assays. When tested on Salmonella typhimurium strains, particularly in the absence of metabolic activation (without S9 mix), the compound showed remarkable potency:

  • Produced approximately 221,000 revertants per microgram in Salmonella typhimurium TA 98

  • Showed stronger mutagenic activity toward TA 98 than TA 100 strain

  • The mutagenic activity was abolished in the presence of S9 mix (metabolic activation system)

In comparison with other nitropyrenes:

  • 1-Nitropyrene showed weak mutagenicity

  • 1,8-Dinitropyrene was the most potent mutagen (940,000 revertants/μg)

  • 1,3,6-Trinitropyrene showed high mutagenicity (708,000 revertants/μg)

Comparative Toxicity

While 1,3,6,8-tetranitropyrene is highly mutagenic in bacterial systems, the range of mutagenic potentials among different nitropyrenes appears narrower when tested on mammalian cells . The exact mechanism of mutagenicity likely involves the nitro groups, which can be reduced to reactive intermediates capable of binding to DNA.

The available studies suggest a structure-activity relationship where the number and position of nitro groups on the pyrene skeleton significantly influence the mutagenic potency, with multi-nitrated pyrenes generally showing enhanced mutagenicity compared to mono-nitrated derivatives.

Unlike data available for 1-nitropyrene and 3-nitrofluoranthene (which produced subcutaneous fibrosarcomas in rats), the search results don't provide specific information about in vivo carcinogenicity of 1,3,6,8-tetranitropyrene itself .

Research Applications and Studies

Analytical Methods and Detection

The predicted collision cross-section data available for 1,3,6,8-tetranitropyrene suggests its analysis using mass spectrometry techniques:

Adductm/zPredicted CCS (Ų)
[M+H]+383.02583174.4
[M+Na]+405.00777179.7
[M+NH4]+400.05237182.9
[M+K]+420.98171188.7
[M-H]-381.01127172.7
[M+Na-2H]-402.99322173.4
[M]+382.01800176.9
[M]-382.01910176.9

This collision cross-section data provides valuable information for the identification and quantification of 1,3,6,8-tetranitropyrene in environmental and biological samples using ion mobility spectrometry coupled with mass spectrometry .

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